![molecular formula C17H18N2O4S B2919444 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034608-39-2](/img/structure/B2919444.png)
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxa-8-azaspiro[4.5]decane is a chemical compound used in organic synthesis . Its molecular formula is C7H14NO2 .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane has been reported from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- . Another method involves the reaction of the compound 2-hydroxymethyl-8-phenethyl-1,4-dioxa-8-azaspiro [4,5]decane with a reagent selected from the group consisting of 2-chloro-4-bromophenol, morpholine, 2-chloro-5-chloromethyl-thiazole, benzyl chloride, and thiophenol .Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane can be represented by the SMILES notation: C1COC2 (CC [NH2+]CC2)O1 .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a molar mass of 143.18 g/mol . The boiling point is 108 - 110 °C (35 hPa), and the density is 1.117 g/cm3 . The refractive index is 1.4809 to 1.4829 (20°C, 589 nm) .Aplicaciones Científicas De Investigación
Fungicidal Activity
- Synthesis and Fungicidal Activity : Derivatives of this compound have been synthesized and evaluated for their fungicidal activity. Some derivatives showed significant inhibition against pathogens like P. cubensis and C. lagenarium, with EC50 values demonstrating high efficacy against certain fungi (Zhao Yu et al., 2017).
Potential as Biolubricant
- Synthesis from Oleic Acid : Derivatives of this compound, synthesized from oleic acid, have shown potential as biolubricants. These compounds were developed using a sonochemical method, indicating their sustainable and environmentally friendly nature (Y. S. Kurniawan et al., 2017).
Crystal Structure Analysis
- Crystal Structures of Derivatives : The crystal structures of certain derivatives have been analyzed, providing insights into their molecular dimensions and interactions, which are crucial for understanding their properties and potential applications (M. Parvez et al., 1997).
Anticancer Activity
- Synthesis and Anticancer Activity : New derivatives have been synthesized and evaluated for their anticancer activity. Some compounds demonstrated moderate to high inhibition activities against various human cancer cell lines (E. M. Flefel et al., 2017).
Antiviral Activity
- Anti-coronavirus Activity : Certain derivatives have been synthesized and evaluated for their anti-coronavirus activity, showing inhibition of human coronavirus replication. This highlights the compound's potential in antiviral drug development (Çağla Begüm Apaydın et al., 2019).
Pharmaceutical Research
- Receptor Antagonist Studies : Studies on receptor antagonism provide insights into the compound's interaction with biological receptors, which is essential for pharmaceutical applications (A. Goetz et al., 1995).
Chemical Properties and Applications
- Phase Equilibria and Solubility Studies : Research on the solubility and interactions of this compound in various solvents contributes to understanding its chemical properties and potential applications in industrial processes (Catarina I. Melo et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15(19-8-5-17(6-9-19)21-10-11-22-17)13-1-3-14(4-2-13)23-16-18-7-12-24-16/h1-4,7,12H,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHWAMRKXKRIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


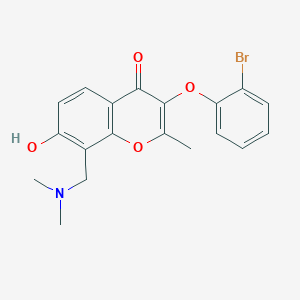
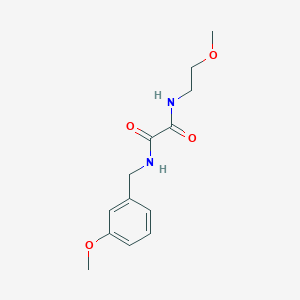
![4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2919365.png)
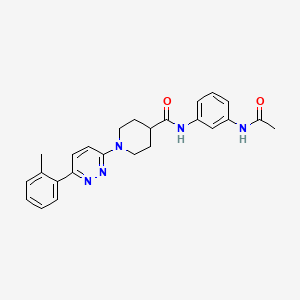
![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)
![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)
![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)
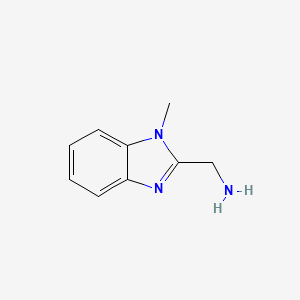
![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)
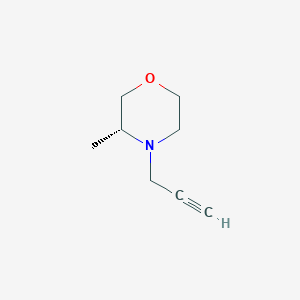
![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)